molecular formula C24H36N2O2 B084685 α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester CAS No. 14722-16-8

α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester

Cat. No. B084685
CAS RN: 14722-16-8
M. Wt: 384.6 g/mol
InChI Key: YRZHWWNFBIVSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester, commonly known as Dapoxetine, is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant and for the treatment of premature ejaculation (PE) in men. However,

Mechanism Of Action

Dapoxetine works by inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, emotions, and sexual function. By increasing the levels of serotonin in the brain, Dapoxetine can delay ejaculation and improve sexual performance.

Biochemical And Physiological Effects

Dapoxetine has been shown to have a number of biochemical and physiological effects, including an increase in the levels of serotonin and a decrease in the levels of dopamine and norepinephrine. It has also been shown to have a positive effect on sexual function, including an increase in the time to ejaculation and an improvement in sexual satisfaction.

Advantages And Limitations For Lab Experiments

One of the main advantages of Dapoxetine for lab experiments is its high selectivity for the serotonin transporter, which makes it an ideal tool for studying the role of serotonin in various physiological and pathological processes. However, its use is limited by its potential side effects, including nausea, headache, and dizziness, which can interfere with experimental outcomes.

Future Directions

There are several potential future directions for research on Dapoxetine, including the development of new formulations with improved pharmacokinetic properties, the investigation of its potential application in the treatment of other sexual dysfunctions, and the exploration of its mechanism of action in the brain. Additionally, further studies are needed to better understand the long-term safety and efficacy of Dapoxetine in clinical settings.
In conclusion, Dapoxetine is a selective serotonin reuptake inhibitor that has been extensively studied for its potential application in the treatment of premature ejaculation. Its high selectivity for the serotonin transporter makes it an ideal tool for studying the role of serotonin in various physiological and pathological processes. However, its use is limited by its potential side effects, and further research is needed to better understand its long-term safety and efficacy.

Synthesis Methods

Dapoxetine is synthesized through a multi-step process that involves the reaction of 1-naphthylacetic acid with 3-dimethylaminopropyl chloride, followed by esterification with ethanol and purification through recrystallization. The final product is a white to off-white powder with a melting point of 175-177°C.

Scientific Research Applications

Dapoxetine has been extensively studied for its potential application in the treatment of PE, which is a common male sexual dysfunction characterized by ejaculation that occurs too quickly during sexual activity. Studies have shown that Dapoxetine can significantly increase the time to ejaculation and improve sexual satisfaction in men with PE.

properties

CAS RN

14722-16-8

Product Name

α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester

Molecular Formula

C24H36N2O2

Molecular Weight

384.6 g/mol

IUPAC Name

ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate

InChI

InChI=1S/C24H36N2O2/c1-6-28-23(27)24(16-10-18-25(2)3,17-11-19-26(4)5)22-15-9-13-20-12-7-8-14-21(20)22/h7-9,12-15H,6,10-11,16-19H2,1-5H3

InChI Key

YRZHWWNFBIVSNR-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CCCN(C)C)(CCCN(C)C)C1=CC=CC2=CC=CC=C21

Canonical SMILES

CCOC(=O)C(CCCN(C)C)(CCCN(C)C)C1=CC=CC2=CC=CC=C21

Other CAS RN

14722-16-8

synonyms

α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester

Origin of Product

United States

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